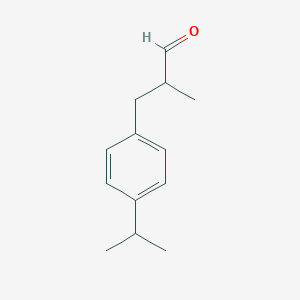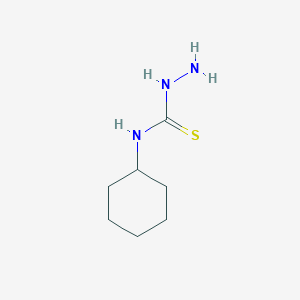
ベンキノックス
概要
説明
. It has a low aqueous solubility and is slightly mobile in the environment.
科学的研究の応用
Benquinox has been utilized in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of hydrazides and oximes.
Biology: Investigating its effects on microbial growth and its potential as an antimicrobial agent.
Medicine: Exploring its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: Its use in the development of new fungicides and other agrochemicals.
作用機序
Target of Action
Benquinox, also known as Brequinar , primarily targets the enzyme Dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. By inhibiting this enzyme, Benquinox can disrupt the synthesis of pyrimidines, thereby inhibiting cell growth and proliferation.
Mode of Action
Benquinox interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway. As a result, the production of pyrimidines is reduced, which can lead to a decrease in DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by Benquinox is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Benquinox disrupts this pathway, leading to a decrease in the production of pyrimidines. Pyrimidines are essential components of nucleic acids, and a reduction in their synthesis can have significant downstream effects, including a decrease in DNA and RNA synthesis and a subsequent inhibition of cell growth and proliferation.
Result of Action
The molecular and cellular effects of Benquinox’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of pyrimidine synthesis . By inhibiting DHODH, Benquinox reduces the production of pyrimidines, leading to a decrease in DNA and RNA synthesis. This can inhibit the growth and proliferation of cells, which is why Benquinox has been investigated for its potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of Benquinox can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as pollutants or other drugs, could potentially affect the action of Benquinox . Additionally, factors such as pH, temperature, and the presence of certain ions could potentially affect the stability of Benquinox .
準備方法
Synthetic Routes and Reaction Conditions
Benquinox can be synthesized through the condensation of benzoic acid hydrazide with 1,4-benzoquinone oxime. The reaction typically involves the use of organic solvents and may require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the reaction . The general reaction scheme is as follows:
Condensation Reaction: Benzoic acid hydrazide reacts with 1,4-benzoquinone oxime in the presence of an organic solvent.
Reaction Conditions: The reaction is carried out at elevated temperatures, often with the use of a catalyst to increase the reaction rate.
Industrial Production Methods
Industrial production of benquinox follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to remove impurities and achieve the desired product quality .
化学反応の分析
Types of Reactions
Benquinox undergoes various chemical reactions, including:
Oxidation: Benquinox can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert benquinox to its hydrazine derivatives.
Substitution: Benquinox can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophilic and nucleophilic reagents can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benquinox derivatives with different functional groups.
類似化合物との比較
Similar Compounds
Fentin Acetate: Another fungicide used for seed treatment.
Captafol: A fungicide with a similar mode of action.
Thiram: A widely used fungicide with different chemical properties but similar applications.
Uniqueness of Benquinox
Benquinox is unique due to its specific chemical structure, which allows it to interact with fungal cells in a distinct manner. Unlike other fungicides, benquinox has a hydrazide and oxime functional group, which contributes to its unique reactivity and mode of action .
特性
IUPAC Name |
N'-(4-nitrosophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-4-2-1-3-5-10)15-14-11-6-8-12(16-18)9-7-11/h1-9,14H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLIFVYIUIQGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=CC=C(C=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041624 | |
| Record name | Benquinox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or yellow-brown solid; [HSDB] | |
| Record name | Ceredon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4258 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
IN WATER 5 PPM; SOL IN ORGANIC SOLVENTS, SOL IN FORMAMIDE | |
| Record name | CEREDON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW-BROWN POWDER; YELLOW CRYSTALS FROM ETHANOL | |
CAS No. |
495-73-8 | |
| Record name | Benquinox [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benquinox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benquinox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENQUINOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVO47UK8V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEREDON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















